5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-6-4-10(13)8(5-9(6)12)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYNTQZELODLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)NC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoinformatic Characterization
Development of Efficient Synthetic Routes for 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide
Precursor Synthesis and Optimization
The primary precursor required for the final synthetic step is 5-bromo-2-fluoro-4-methylbenzoic acid . The synthesis of this intermediate can be approached through several established routes, often starting from more readily available materials like substituted toluenes.
A plausible and common strategy involves the bromination of 2-fluoro-4-methyltoluene, followed by oxidation of the methyl group to a carboxylic acid.
Step 1: Bromination The initial step is the regioselective bromination of 2-fluoro-4-methyltoluene. This electrophilic aromatic substitution is directed by the activating methyl group and the ortho-, para-directing fluorine atom. The bromine is typically introduced at the position para to the methyl group and ortho to the fluorine, which is sterically accessible.
| Parameter | Condition |
| Starting Material | 2-fluoro-4-methyltoluene |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) |
| Catalyst/Solvent | Iron(III) bromide (FeBr₃) or a polar aprotic solvent |
| Temperature | 0°C to room temperature |
Step 2: Oxidation The resulting 5-bromo-2-fluoro-4-methyltoluene is then oxidized to form the carboxylic acid. This transformation requires a strong oxidizing agent capable of converting an aromatic methyl group.
| Parameter | Condition |
| Starting Material | 5-bromo-2-fluoro-4-methyltoluene |
| Oxidizing Agent | Potassium permanganate (B83412) (KMnO₄) or Chromic acid |
| Solvent | Water/Pyridine (B92270) mixture |
| Temperature | Reflux |
Optimization of this precursor synthesis involves careful control of reaction temperatures to minimize side-product formation and the selection of oxidizing agents that provide a clean conversion with high yield.
Reaction Condition Elucidation and Refinement
The final step in the synthesis is the formation of the amide bond between 5-bromo-2-fluoro-4-methylbenzoic acid and cyclopropylamine (B47189). This reaction, known as amide coupling or amidation, typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Two primary methods are employed for this activation:
Conversion to Acyl Chloride: The benzoic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with cyclopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine to neutralize the HCl byproduct.
Use of Coupling Reagents: Modern synthetic chemistry often employs peptide coupling reagents that facilitate direct amide bond formation. These reagents activate the carboxylic acid in situ. This method avoids the isolation of the often-sensitive acyl chloride.
Refinement of these conditions involves selecting the appropriate solvent, base, and coupling agent to maximize conversion and simplify purification.
Table of Common Amide Coupling Conditions
| Method | Activating/Coupling Agent | Base | Solvent | Temperature |
|---|---|---|---|---|
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0°C to room temperature |
| Coupling Reagent | EDCI / HOBt¹ | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) or DCM | Room temperature |
¹EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole ²BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
Yield Enhancement Strategies
Maximizing the yield of this compound involves several key strategies throughout the synthetic process.
Stoichiometry Control: In the amidation step, using a slight excess (1.1 to 1.5 equivalents) of cyclopropylamine can drive the reaction to completion. However, a large excess can complicate purification.
Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction's progress, ensuring it is allowed to run to completion without forming degradation products from prolonged reaction times.
Purification Method: The choice of purification is critical. For high-purity material, column chromatography on silica (B1680970) gel is often employed to separate the final product from unreacted starting materials and coupling agent byproducts. For larger scales, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be a more efficient method for obtaining a pure, crystalline product.
Water Removal: Ensuring anhydrous (dry) conditions, particularly for the acyl chloride route, is crucial as water will hydrolyze the reactive intermediate back to the carboxylic acid, reducing the yield.
Spectroscopic and Chromatographic Validation of Synthetic Products
Following synthesis and purification, the identity and purity of this compound must be confirmed using a suite of analytical techniques.
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides detailed information about the molecular structure, confirming that the target compound has been successfully synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. This would include two singlets or doublets in the aromatic region, a multiplet for the N-H proton of the amide, a multiplet for the C-H proton of the cyclopropyl (B3062369) group adjacent to the nitrogen, a singlet for the methyl group, and multiplets for the remaining cyclopropyl methylene (B1212753) protons.
¹³C NMR: The carbon NMR spectrum would confirm the presence of the expected number of carbon atoms, including signals for the carbonyl carbon of the amide, the aromatic carbons (with C-F and C-Br splitting), the methyl carbon, and the carbons of the cyclopropyl ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this molecule, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Crucially, due to the presence of a single bromine atom, a distinctive isotopic pattern would be observed: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and another two mass units higher for the molecule containing the ⁸¹Br isotope (M+2). libretexts.org This pattern is a definitive indicator of a monobrominated compound. Common fragmentation patterns would involve the cleavage of the amide bond. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands:
A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretch.
A strong, sharp peak around 1640-1680 cm⁻¹ for the C=O stretch (Amide I band).
A peak around 1520-1550 cm⁻¹ for the N-H bend and C-N stretch combination (Amide II band).
Summary of Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for aromatic, amide (N-H), cyclopropyl, and methyl protons. |
| ¹³C NMR | Signals for carbonyl, aromatic, cyclopropyl, and methyl carbons. |
| Mass Spec. | Molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to bromine isotopes. |
| IR Spec. | Characteristic absorptions for N-H stretch, C=O (Amide I), and N-H bend (Amide II). |
Chromatographic Purity Assessment Protocols
Chromatography is essential for determining the purity of the synthesized compound, ensuring the absence of starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. sigmaaldrich.com A standard protocol for an aromatic amide like this would involve:
Column: A reversed-phase column, such as a C18 or RP-Amide C16. sigmaaldrich.com
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer).
Detection: A UV detector set to a wavelength where the aromatic ring strongly absorbs, typically around 254 nm.
Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A pure sample should show a single major peak.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity analysis. It provides separation based on boiling point and polarity, coupled with mass spectral data for peak identification.
These rigorous validation protocols are crucial for ensuring the quality and reliability of the synthesized this compound for any subsequent research or application.
Preparation of Labeled Analogues for Mechanistic Inquiry
The study of reaction mechanisms, metabolic pathways, and target engagement of a compound like this compound necessitates the use of labeled analogues. These analogues contain isotopic or chemical tags that allow for their detection and tracking.
Isotopic Labeling Strategies
Isotopic labeling involves the replacement of one or more atoms of the compound with their isotopes. This technique is invaluable for mechanistic studies as it allows for the tracking of molecules and their fragments without significantly altering the chemical properties of the compound.
Deuterium (B1214612) (²H) Labeling: The incorporation of deuterium, a stable isotope of hydrogen, is a common strategy. For a compound like this compound, deuterium could be selectively introduced at various positions. For instance, deuteration of the cyclopropyl ring or the N-H of the amide bond can provide insights into metabolic stability and reaction mechanisms. The process can involve the use of deuterated starting materials or reagents, such as sodium borodeuteride (NaBD₄) for reductions, or by employing hydrogen-deuterium exchange reactions under specific catalytic conditions.
Carbon-13 (¹³C) Labeling: Carbon-13 is another stable isotope that can be incorporated into the benzamide (B126) scaffold. This is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies to elucidate metabolic pathways. The synthesis of a ¹³C-labeled analogue would typically involve starting with a ¹³C-labeled precursor, such as a labeled benzoic acid derivative, and carrying it through the synthetic route to the final product. For example, ¹³C-labeling of the carbonyl carbon of the amide can be a powerful tool to study amide bond metabolism and interactions with biological targets.
Nitrogen-15 (¹⁵N) Labeling: The amide nitrogen can be labeled with the stable isotope ¹⁵N. This allows for detailed NMR studies of the amide bond's electronic environment and its role in hydrogen bonding and molecular recognition. The synthesis would involve the use of an ¹⁵N-labeled amine, in this case, ¹⁵N-cyclopropylamine, in the final amidation step.
| Isotope | Potential Labeling Position | Rationale for Labeling |
| Deuterium (²H) | Cyclopropyl C-H, Methyl C-H, Amide N-H | Study metabolic stability, kinetic isotope effects. |
| Carbon-13 (¹³C) | Carbonyl carbon, Aromatic ring carbons | Elucidate metabolic pathways via MS, NMR studies. |
| Nitrogen-15 (¹⁵N) | Amide nitrogen | Investigate amide bond dynamics and interactions. |
Fluorescent and Affinity Tagging Methodologies
To visualize the compound in biological systems or to isolate its binding partners, fluorescent or affinity tags can be attached.
Fluorescent Tagging: A fluorescent probe can be conjugated to the this compound molecule. This is typically achieved by introducing a reactive functional group onto the benzamide that can react with a fluorescent dye. For instance, the bromine atom on the aromatic ring could potentially be used in cross-coupling reactions to attach a linker terminated with an amine or alkyne, which can then be coupled to an NHS-ester or azide-functionalized fluorophore, respectively. The choice of fluorophore would depend on the specific application, with common options including fluorescein, rhodamine, and cyanine (B1664457) dyes.
Affinity Tagging: Affinity tags are small molecules, such as biotin (B1667282), that can be attached to the compound of interest to facilitate its purification or detection. Similar to fluorescent tagging, a linker can be attached to the benzamide, often at a position that is not critical for its biological activity. This tagged molecule can then be used in pull-down assays to isolate its protein targets from a complex biological mixture. The high affinity of biotin for streptavidin is commonly exploited for this purpose.
| Tag Type | Attachment Strategy | Purpose |
| Fluorescent Tag | Covalent linkage via a reactive handle | Visualization in cells or tissues, fluorescence-based assays. |
| Affinity Tag (e.g., Biotin) | Covalent linkage via a linker | Target identification and purification (pull-down assays). |
Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration
SAR studies are crucial for optimizing the biological activity of a lead compound. This involves systematically modifying different parts of the molecule and assessing the impact of these changes on its efficacy and selectivity.
Systematic Modifications of the Aromatic Ring System
The substituted benzene (B151609) ring is a key feature of this compound. Modifications to this ring can have a profound impact on the compound's properties.
Bromo (Br) Group: The bromine atom at the 5-position is a prime candidate for modification. It can be replaced with other halogens (Cl, I) to probe the effect of size and electronegativity. Furthermore, it can serve as a synthetic handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of alkyl, aryl, heteroaryl, and amino groups, which can explore different steric and electronic interactions with the target.
Fluoro (F) Group: The fluorine atom at the 2-position influences the electronics of the ring and the conformation of the amide bond. Its replacement with other groups like hydrogen, methyl, or cyano would provide insight into the importance of its electron-withdrawing nature and steric bulk.
Methyl (CH₃) Group: The methyl group at the 4-position can be varied in size (e.g., ethyl, isopropyl) or replaced with other functional groups (e.g., methoxy, trifluoromethyl) to investigate the steric and electronic requirements at this position.
| Position | Original Substituent | Potential Modifications | Rationale |
| 5 | Bromo | H, Cl, I, Alkyl, Aryl, CN, NH₂ | Explore steric, electronic, and H-bonding effects. |
| 2 | Fluoro | H, CH₃, CN | Investigate the role of electronegativity and size. |
| 4 | Methyl | H, Ethyl, OCH₃, CF₃ | Probe steric and electronic tolerance. |
Cyclopropyl Moiety Alterations and Conformational Impact
The N-cyclopropyl group is a key structural feature that imparts conformational rigidity. Alterations to this group can significantly affect how the molecule fits into a binding pocket.
Ring Size: The cyclopropyl ring can be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) to assess the impact of ring size and conformational flexibility.
Substitution: The cyclopropyl ring itself can be substituted with small groups like methyl or fluoro to explore specific interactions and to alter its metabolic stability. Such substitutions can also influence the preferred conformation of the N-cycloalkyl group relative to the amide plane.
Amide Bond Isosteric Replacements
The amide bond is a critical linker and a key site for hydrogen bonding. However, it can be susceptible to metabolic cleavage. Replacing the amide bond with isosteres can improve pharmacokinetic properties while maintaining or improving biological activity.
Thioamides: Replacing the carbonyl oxygen with sulfur to form a thioamide can alter the hydrogen bonding capacity and electronic properties of the linker. Thioamides are often more resistant to hydrolysis.
Triazoles: 1,2,3- or 1,2,4-triazoles can serve as stable, non-hydrolyzable mimics of the amide bond. They can maintain a similar spatial arrangement of the flanking aromatic and cyclopropyl groups.
Other Isosteres: A variety of other groups can be considered, including esters, ketones, and reversed amides, each offering a different profile of stability, hydrogen bonding potential, and conformational preference.
| Isosteric Replacement | Key Features | Potential Advantages |
| Thioamide | C=S instead of C=O | Increased metabolic stability, altered H-bonding. |
| 1,2,3-Triazole | 5-membered aromatic ring | Metabolically stable, mimics amide geometry. |
| Ester | C-O-C=O | Can alter polarity and H-bonding capability. |
Regioselective Functionalization Approaches
The regioselective functionalization of the highly substituted aromatic ring in this compound presents a significant synthetic challenge. The presence of multiple substituents—a halogen (bromo), a deactivating group (fluoro), an activating group (methyl), and a complex amide moiety—necessitates a careful selection of synthetic strategies to achieve site-selective modification. The interplay of electronic and steric effects governs the reactivity of the available positions on the benzene ring.
The primary approaches for regioselective functionalization of such a polysubstituted benzamide can be broadly categorized into:
Electrophilic Aromatic Substitution (EAS): The introduction of new electrophiles onto the aromatic ring. The regiochemical outcome is dictated by the directing effects of the existing substituents.
Metal-Catalyzed Cross-Coupling Reactions: Leveraging the existing bromo substituent as a handle for the introduction of a wide array of functional groups.
Directed C-H Functionalization: Utilizing the inherent directing ability of certain functional groups to activate and functionalize specific C-H bonds.
Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution is primarily governed by the electronic properties of the substituents already present on the benzene ring. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors. pharmaguideline.com
| Substituent | Electronic Effect | Directing Effect |
| -Br | Deactivating (Inductive: -I > Resonance: +R) | Ortho, Para |
| -F | Deactivating (Inductive: -I > Resonance: +R) | Ortho, Para |
| -CH₃ | Activating (Inductive: +I, Hyperconjugation) | Ortho, Para |
| -C(O)NH-cyclopropyl | Deactivating (Inductive: -I, Resonance: -R) | Meta |
Analysis of Potential Functionalization Sites
The benzene ring in this compound has two available positions for substitution: C3 and C6.
Position C3: This position is ortho to the activating methyl group and the deactivating fluoro group, and meta to the bromo and the amide groups.
Position C6: This position is ortho to the deactivating fluoro and amide groups, and meta to the methyl and bromo groups.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the directing effects of the substituents will compete. The powerful activating effect of the methyl group is expected to strongly direct incoming electrophiles to its ortho and para positions. However, the para position is already occupied by the bromo group. Therefore, the primary site of electrophilic attack would be predicted to be the ortho position, which is C3. The deactivating fluoro group at C2 and the meta-directing amide group at C1 would likely disfavor substitution at C3 and C6, respectively, but the influence of the activating methyl group is often dominant. Halogens, while deactivating, are ortho-, para-directing; the fluoro group would direct to C3 and C5 (occupied), and the bromo group would direct to C4 (occupied) and C6. libretexts.org The meta-directing amide group would direct away from its ortho positions (C2 and C6).
Considering the combined effects, electrophilic substitution is most likely to occur at the C3 position , driven by the activating methyl group.
Metal-Catalyzed Cross-Coupling Reactions
The presence of the bromo substituent at the C5 position provides a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings. nih.gov These reactions allow for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds at this specific position. The choice of catalyst, ligands, and reaction conditions can be tailored to couple a wide range of partners, including boronic acids, alkynes, organozinc reagents, and Grignard reagents. beilstein-journals.org This approach offers a reliable method for functionalization exclusively at the C5 position by replacing the bromine atom. The electronic nature of other substituents can influence the reactivity of the C-Br bond, but typically does not alter the site of reaction. nih.gov
Directed C-H Functionalization
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new functional groups. sigmaaldrich.comumich.edu Amide groups are well-known directing groups for ortho-C-H functionalization. researchgate.net In the case of this compound, the N-cyclopropylcarboxamide group could potentially direct a transition metal catalyst to activate the ortho C-H bond at the C6 position . This would involve the formation of a metallacyclic intermediate. While the steric hindrance from the adjacent fluoro group might pose a challenge, this strategy offers a potential route to selectively functionalize a position that is otherwise difficult to access. Various transition metals, including palladium, rhodium, and copper, have been employed for amide-directed C-H functionalization. acs.org
Mechanistic Studies of Biological Activity Pre Clinical and in Vitro Focus
Target Identification and Validation Approaches
The initial step in elucidating the mechanism of action for a novel compound involves identifying its molecular targets. Several robust methods are commonly utilized for this purpose.
Affinity Chromatography and Pull-down Assays
Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate. In a typical workflow, 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide would be immobilized on a solid support or matrix. This complex would then be incubated with a cellular extract, allowing any proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and subsequently identified using techniques like mass spectrometry.
Similarly, in pull-down assays, a "bait" version of the compound, often tagged with biotin (B1667282), is used to capture interacting proteins. These protein-compound complexes can then be "pulled down" from the solution using streptavidin-coated beads. The identified proteins represent potential direct targets of this compound.
Currently, there are no publicly available studies detailing the use of affinity chromatography or pull-down assays to identify the molecular targets of this compound.
Proteomic Profiling of Compound-Binding Proteins
Advanced proteomic strategies offer a broader view of a compound's interactions within the cellular environment. Techniques such as chemical proteomics can map the interaction landscape of a small molecule across the entire proteome. This can involve methods like thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon compound binding, or activity-based protein profiling (ABPP), which uses reactive probes to identify enzyme families that interact with the compound.
These approaches would provide an unbiased, proteome-wide survey of the potential binding partners of this compound, offering clues to its mechanism of action. As of now, no proteomic profiling data for this specific compound has been published.
Genetic Validation of Predicted Targets
Once potential targets are identified through biochemical or proteomic methods, genetic approaches are crucial for validating their role in the compound's biological effects. Techniques such as CRISPR-Cas9 gene editing or RNA interference (RNAi) can be used to knock down or knock out the expression of the putative target protein in a cellular model.
If the cells lacking the target protein exhibit a diminished response to this compound, it provides strong evidence that the compound exerts its effects through that specific target. No genetic validation studies for targets of this compound are currently available in the scientific literature.
Enzyme Modulation and Functional Assays (In Vitro)
Should the target of this compound be an enzyme, a series of in vitro functional assays would be necessary to characterize the nature of the interaction.
Enzymatic Inhibition/Activation Kinetics
To understand how the compound affects enzyme function, detailed kinetic studies are performed. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and this compound.
By analyzing the data, researchers can determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which quantify the compound's potency. Furthermore, these studies can reveal the mode of inhibition or activation (e.g., competitive, non-competitive, uncompetitive).
No enzymatic inhibition or activation data for this compound has been reported. A hypothetical data table for such an analysis is presented below for illustrative purposes.
| Enzyme Target | Compound Concentration (nM) | % Inhibition | IC50 (nM) |
| Hypothetical Kinase A | 1 | 15 | 50 |
| 10 | 45 | ||
| 50 | 85 | ||
| 100 | 95 |
Substrate Competitive Binding Studies
To further elucidate the mechanism of enzyme modulation, substrate competition assays are employed. These experiments help to determine if the compound binds to the same site on the enzyme as the natural substrate (the active site).
In a typical assay, the enzyme is incubated with a fixed concentration of a labeled substrate (e.g., fluorescent or radioactive) and increasing concentrations of this compound. A decrease in the signal from the labeled substrate indicates that the compound is displacing it, suggesting competitive binding at the active site.
There are no published substrate competitive binding studies for this compound. A hypothetical representation of such data is shown below.
| Labeled Substrate | Compound Concentration (nM) | Substrate Displacement (%) | Binding Mode |
| Labeled ATP | 1 | 10 | Competitive |
| 10 | 40 | ||
| 50 | 75 | ||
| 100 | 90 |
Allosteric Modulation Investigations
Currently, there is no publicly available scientific literature or research data detailing investigations into the allosteric modulation properties of this compound.
Receptor Binding and Signaling Pathway Elucidation (Cellular Models)
Detailed studies on the receptor binding profile and the elucidation of signaling pathways for this compound are not present in the available scientific literature.
Radioligand Binding Assays
No data from radioligand binding assays for this compound has been published in peer-reviewed scientific journals.
Receptor Internalization and Trafficking Studies
Information regarding receptor internalization and trafficking studies for this compound is not available in the current body of scientific research.
Downstream Signaling Pathway Activation/Inhibition Analysis (e.g., Western Blot, qPCR, Reporter Assays)
There are no published studies that analyze the activation or inhibition of downstream signaling pathways by this compound using methods such as Western Blot, qPCR, or reporter assays.
Cellular Phenotypic Characterization (In Vitro Cell Lines, Non-Human Primary Cells)
The scientific literature lacks characterization of the cellular phenotypes induced by this compound in in vitro cell lines or non-human primary cells.
Cell Cycle Progression Analysis
No research has been published detailing the effects of this compound on cell cycle progression.
Apoptosis and Necrosis Pathway Investigations
There is no available data from in vitro or pre-clinical studies detailing how this compound may induce or inhibit apoptosis or necrosis. Consequently, there are no findings on its effects on key markers of these cell death pathways, such as caspase activation, DNA fragmentation, or the release of damage-associated molecular patterns (DAMPs).
Cellular Differentiation and Morphological Changes
No studies have been found that describe the effects of this compound on cellular differentiation or any associated morphological changes. Research into its potential to influence cell lineage commitment or alter cellular structure has not been published.
Investigation of Biological Selectivity and Off-Target Interactions (Pre-clinical/In Vitro)
Specific data on the biological selectivity and off-target interactions of this compound are not available.
Broad Panel Screening for Target Specificity
There are no published results from broad panel kinase or receptor screening assays to determine the target specificity of this compound.
Chemo-proteomic Profiling of Off-Target Binding
No chemo-proteomic studies have been published that identify the off-target binding profile of this compound within the proteome.
Comparison of Activity Across Diverse Biological Systems
Comparative studies detailing the activity of this compound across different cell lines, tissues, or model organisms have not been found in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Key Pharmacophoric Elements for Biological Activity
The contributions of the individual functional groups to the biological activity of related benzamides have been investigated, shedding light on their potential roles in 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide.
N-Cyclopropyl Group: In studies of similar benzamide (B126) series, the N-cyclopropyl group has been identified as a substituent that can influence antitubercular activity. For instance, in a series of benzamide analogs, the N-cyclopropyl benzamide showed some activity, although it was less potent than other analogs with different N-substituents. acs.org This suggests that while the cyclopropyl (B3062369) group is tolerated, it may not be the optimal substituent for maximizing potency in all contexts.
5-Bromo Group: The bromine atom at the C-5 position of the benzamide core is a key feature. In related compounds, the presence of a bromine atom at this position resulted in activity against Mycobacterium tuberculosis. acs.org Halogens like bromine are known to be electron-withdrawing and can influence the molecule's lipophilicity and ability to form halogen bonds, which can be important for target binding.
4-Methyl Group: The methyl group at the C-4 position is a small, lipophilic group. In related benzamide structures, the replacement of other groups at the C-5 position with a methyl group led to an increase in activity against M. tuberculosis. acs.org While the methyl group in the target compound is at the C-4 position, this finding highlights the sensitivity of the benzamide core to substitution and the potential for small lipophilic groups to enhance activity.
The current body of research on this compound and its close analogs does not provide specific information regarding the influence of stereochemistry on its biological interactions. The molecule itself does not possess a chiral center unless considering atropisomerism, which is unlikely to be a significant factor for this structure. Generally, for chiral molecules, the stereochemistry can be a critical determinant of biological activity, with different enantiomers or diastereomers exhibiting vastly different potencies and pharmacological profiles. nih.govnih.gov
Correlation of Structural Modifications with In Vitro Biological Potency
The potency of benzamide derivatives can be significantly altered by modifying their structural features.
While specific quantitative structure-activity relationship (QSAR) data for this compound is not available, data from analogous benzamides targeting Mycobacterium tuberculosis QcrB can provide insights. The table below summarizes the activity of related compounds with variations at the C-5 position and on the amide nitrogen.
| Compound ID | C-5 Substituent | N-Substituent | IC90 (μM) against M. tuberculosis |
| 4a | Bromo | H | 5.5 |
| 4b | Methyl | H | 0.62 |
| 30d | 3-Furan | Cyclopropyl | 4 |
Data sourced from a study on benzamide inhibitors of Mycobacterium tuberculosis QcrB. acs.org
This data indicates that modifications at both the C-5 position and the amide nitrogen have a substantial impact on the antitubercular potency. For instance, a methyl group at C-5 (compound 4b) is more potent than a bromo group (compound 4a) in the primary amide series. acs.org The N-cyclopropyl analog with a 3-furan at C-5 (compound 30d) shows moderate activity. acs.org These findings underscore the importance of systematic exploration of these positions to optimize activity.
The development of predictive models for the design of analogs of this compound would require a substantial dataset of structurally diverse compounds and their corresponding biological activities. Currently, there is insufficient publicly available data to construct such a model for this specific compound series. In broader contexts, molecular docking and other computational methods are used to understand potential interactions and guide the design of new analogs. nih.gov
Impact of Molecular Structure on Pre-clinical Metabolic Stability
Information regarding the pre-clinical metabolic stability of this compound is not available in the reviewed literature. Generally, the metabolic stability of a compound is influenced by the presence of metabolically labile sites. For this molecule, potential sites of metabolism could include the N-cyclopropyl group, the methyl group, and the aromatic ring. The presence of the fluorine atom can sometimes block metabolism at adjacent positions, a strategy often employed in medicinal chemistry to enhance metabolic stability.
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes, Non-Human)
To assess the metabolic fate of this compound, a standard battery of in vitro assays would be employed. These studies are critical for predicting the compound's in vivo half-life and clearance.
Liver Microsomes: Incubation with human, rat, mouse, dog, and monkey liver microsomes would provide initial data on the compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.
Hepatocytes: Using cryopreserved or fresh hepatocytes from various species offers a more complete picture of metabolism, encompassing both Phase I and Phase II (conjugation) reactions. This assay provides a more holistic view of hepatic clearance.
Non-Human Species: Data from non-human species are crucial for selecting the most appropriate animal models for further preclinical and toxicological studies, based on similarities in metabolic profiles to humans.
Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound
| Assay System | Species | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) |
|---|---|---|---|
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
Identification of Labile Sites and Metabolic Soft Spots
Identifying the parts of the molecule prone to metabolic transformation is key to improving stability. High-resolution mass spectrometry following incubation with metabolic systems would be used to identify and characterize metabolites.
Potential metabolic "soft spots" on this compound could include:
Oxidation of the cyclopropyl ring: This can lead to ring-opening and the formation of various metabolites.
Oxidation of the methyl group: The benzylic methyl group is a potential site for hydroxylation.
Aromatic hydroxylation: The substituted benzene (B151609) ring could undergo hydroxylation, although the electron-withdrawing fluorine and bromine atoms may decrease its susceptibility.
Amide bond hydrolysis: While generally stable, the amide linkage could be a site for enzymatic cleavage.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Lead Optimization (Pre-clinical Focus)
Both SBDD and LBDD are powerful computational tools used to guide the rational design of improved analogs.
Rational Design of Improved Analogues based on SAR
Based on the initial biological activity and metabolic stability data, medicinal chemists would design new analogs to address any identified liabilities. For instance, if the cyclopropyl group is found to be a primary site of metabolism, analogs with alternative small, rigid cycloalkyl groups (e.g., cyclobutyl) or bioisosteric replacements might be synthesized. Similarly, if the methyl group is a soft spot, replacing it with a trifluoromethyl group could block metabolism and potentially enhance binding affinity.
Table 2: Proposed Analogues of this compound for SAR Exploration
| Compound ID | R1 (at position 5) | R2 (at position 4) | R3 (on Amide Nitrogen) | Rationale for Synthesis |
|---|---|---|---|---|
| Parent | Br | CH₃ | Cyclopropyl | Lead Compound |
| Analog 1 | Cl | CH₃ | Cyclopropyl | Investigate halogen effect on potency and properties |
| Analog 2 | Br | CF₃ | Cyclopropyl | Block potential metabolism at the methyl group |
| Analog 3 | Br | CH₃ | Cyclobutyl | Probe the impact of the cycloalkyl ring size on activity and metabolism |
| Analog 4 | CN | CH₃ | Cyclopropyl | Explore bioisosteric replacement of the bromo group |
Iterative Synthesis and Biological Evaluation Cycles
The process of lead optimization is iterative. Newly designed analogs are synthesized and then subjected to the same battery of biological and metabolic assays as the parent compound. The data from each cycle informs the design of the next generation of compounds. This iterative process of design, synthesis, and testing continues until a candidate molecule with the desired profile of potency, selectivity, and pharmacokinetic properties is identified for further development.
Pre Clinical Adme Absorption, Distribution, Metabolism, Excretion Studies in in Vitro and in Vivo Non Human Models
In Vitro Permeability and Absorption Assessment
To understand the potential oral absorption of a compound, in vitro models are employed to predict its permeability across the intestinal epithelium.
Caco-2 Cell Permeability Assays
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the intestinal barrier. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, expressing transporter proteins and enzymes found in the small intestine. Assays with Caco-2 cells are used to determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these coefficients (efflux ratio) can indicate the involvement of active efflux transporters.
Data for 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide in Caco-2 assays is not currently available in the public domain. A hypothetical data table for such an experiment is presented below.
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Atenolol (Low Permeability Control) | ~0.5 | ~0.5 | ~1.0 | Low |
| Propranolol (High Permeability Control) | >10 | >10 | ~1.0 | High |
PAMPA (Parallel Artificial Membrane Permeability Assay)
PAMPA is a non-cell-based assay used to evaluate passive permeability. It utilizes a 96-well plate system where a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane separating a donor and an acceptor compartment. This high-throughput screening method specifically assesses a compound's ability to diffuse across a lipid barrier, providing a measure of its passive transcellular permeability.
No PAMPA data for this compound has been reported in the reviewed literature. A representative table for PAMPA results is shown below.
| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| This compound | Data not available | Data not available |
| Atenolol (Low Permeability Control) | <1 | Low |
| Propranolol (High Permeability Control) | >15 | High |
Plasma Protein Binding and Distribution
The extent to which a compound binds to plasma proteins influences its distribution into tissues and its availability to exert pharmacological effects or be cleared from the body.
Equilibrium Dialysis and Ultrafiltration
Equilibrium dialysis and ultrafiltration are common in vitro methods to determine the fraction of a compound bound to plasma proteins. In equilibrium dialysis, a semi-permeable membrane separates a compartment containing the compound and plasma from a compound-free buffer compartment. At equilibrium, the concentration of the unbound compound is the same in both chambers, allowing for the calculation of the bound fraction. Ultrafiltration involves centrifuging a plasma sample containing the compound through a filter that retains proteins and protein-bound drugs, while allowing the unbound drug to pass through.
Specific data on the plasma protein binding of this compound in any non-human species is not available. A typical format for presenting such data is provided below.
| Species | Plasma Concentration (µM) | % Bound (Mean ± SD) | Method |
| Rat | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available |
Tissue Distribution in Pre-clinical Animal Models (Excluding Human Relevance)
In vivo studies in preclinical species such as rats or mice are conducted to understand how a compound distributes into various tissues after administration. Following dosing, tissue samples (e.g., liver, kidney, brain, lung, muscle) are collected at different time points, and the concentration of the compound is measured. This provides crucial information on tissue penetration and potential sites of accumulation.
There are no published studies detailing the tissue distribution of this compound in any preclinical animal model.
Metabolic Fate Elucidation (Non-Human Systems)
In vitro metabolism studies are essential for identifying the metabolic pathways of a compound and the enzymes involved. These studies are typically conducted using subcellular fractions from preclinical species.
Commonly used systems include liver microsomes, which contain the majority of the cytochrome P450 (CYP450) enzymes responsible for Phase I metabolism, and hepatocytes, which contain both Phase I and Phase II enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases). By incubating the compound with these systems and analyzing the resulting metabolites, potential metabolic liabilities can be identified.
The metabolic fate of this compound in non-human in vitro systems has not been described in the available literature. A summary table for potential findings from such a study is outlined below.
| In Vitro System (Species) | Metabolic Pathway Observed | Major Metabolites Formed |
| Rat Liver Microsomes | Data not available | Data not available |
| Mouse Liver Microsomes | Data not available | Data not available |
| Dog Hepatocytes | Data not available | Data not available |
Identification of Metabolites in In Vitro Systems (e.g., microsomes, hepatocytes)
In vitro metabolism studies are designed to identify the metabolic pathways of a new chemical entity. These experiments typically utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, from various species (e.g., rat, mouse, dog, human) to predict metabolism in a whole organism. The compound of interest is incubated with these systems, and the resulting mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify any new chemical entities, or metabolites, that have been formed. This process helps to elucidate the primary metabolic routes, such as oxidation, reduction, hydrolysis, and conjugation.
Without experimental data, a hypothetical table of potential metabolites for this compound is presented below for illustrative purposes.
Table 1: Hypothetical In Vitro Metabolites of this compound
| Metabolite ID | Proposed Biotransformation |
|---|---|
| M1 | Hydroxylation of the cyclopropyl (B3062369) ring |
| M2 | Oxidation of the methyl group to a carboxylic acid |
| M3 | De-alkylation of the cyclopropyl group |
| M4 | Glucuronide conjugation of a hydroxylated metabolite |
This table is for illustrative purposes only as no specific data for this compound was found.
Metabolite Profiling in Pre-clinical Animal Models
Following in vitro studies, metabolite profiling is conducted in preclinical animal models (e.g., rodents, canines) to understand the metabolic fate of the compound in a whole organism. nih.gov Biological samples such as plasma, urine, and feces are collected at various time points after administration of the compound. nih.gov These samples are then analyzed to identify and quantify the parent compound and its metabolites. This in vivo data is crucial for understanding the exposure of different metabolites in the body and for identifying any species-specific metabolic pathways. nih.gov
Enzyme Kinetics of Metabolism (e.g., Cytochrome P450 inhibition/induction)
A critical aspect of preclinical ADME studies is to investigate the compound's potential to interact with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov These studies assess whether the compound can inhibit or induce the activity of specific CYP isozymes. nih.govresearchgate.net Inhibition of these enzymes can lead to drug-drug interactions, where the metabolism of co-administered drugs is slowed, potentially leading to increased toxicity. Conversely, induction can accelerate the metabolism of other drugs, reducing their efficacy. These studies are typically conducted using human liver microsomes and a panel of specific CYP substrates.
Table 2: Illustrative Data on Cytochrome P450 Inhibition
| CYP Isozyme | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | 25 | Moderate |
| CYP2D6 | > 50 | Low |
This table is a hypothetical representation and does not reflect actual data for this compound.
Excretion Pathways in Pre-clinical Animal Models
Excretion studies are performed to determine the routes and rates at which the compound and its metabolites are eliminated from the body. In these studies, a radiolabeled version of the compound is often administered to preclinical animal models. Urine, feces, and sometimes bile are collected over a period of time and analyzed for total radioactivity. This allows for the determination of the primary excretion pathways (renal vs. fecal) and provides a mass balance to ensure that all of the administered dose can be accounted for.
Without specific research on this compound, it is not possible to provide data on its excretion pathways.
Therefore, it is not possible to provide a detailed, evidence-based article with research findings and data tables as requested in the outline. The information required to generate scientifically accurate content for the specified sections and subsections is not publicly available.
Future Research Directions and Translational Perspectives Non Clinical
Development of the Compound as a Chemical Probe for Fundamental Biological Research
A primary and immediate avenue of investigation should be the systematic screening of 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide against a wide array of biological targets to determine if it possesses any activity that could be harnessed for use as a chemical probe. Chemical probes are essential tools in molecular and cellular biology, allowing for the acute perturbation of protein function to elucidate biological pathways.
Initial steps would involve high-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels. The benzamide (B126) scaffold, to which this compound belongs, is a well-established pharmacophore found in a multitude of biologically active molecules, suggesting that this compound could interact with various protein targets. Should initial screens yield a confirmed "hit," subsequent research would focus on:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches to identify the specific molecular target(s).
Selectivity Profiling: Assessing the compound's binding affinity and functional activity against a panel of related and unrelated targets to establish its selectivity. An ideal chemical probe exhibits high potency for its intended target and minimal off-target effects.
Mechanism of Action Studies: Investigating how the compound modulates the function of its target—for example, as an inhibitor, activator, or allosteric modulator.
The development of this compound into a selective chemical probe could provide the scientific community with a novel tool to investigate fundamental biological processes.
Exploration of Novel Target Pathways Based on Mechanistic Insights
Once a primary biological target is identified and validated, this compound could serve as a starting point for exploring novel therapeutic pathways. Mechanistic studies would be crucial in this endeavor. For instance, if the compound is found to inhibit a particular kinase, further research would aim to understand the downstream signaling consequences of this inhibition.
This exploration would involve a suite of cell-based assays to monitor changes in signaling cascades, gene expression, and cellular phenotypes upon treatment with the compound. Such studies could uncover previously unknown functions of the target protein or reveal new nodes for therapeutic intervention in disease models.
Rational Design of Next-Generation Molecular Scaffolds
The chemical structure of this compound, featuring a brominated and fluorinated phenyl ring coupled to a cyclopropyl (B3062369) amide, offers significant opportunities for medicinal chemistry exploration. Even in the absence of a known biological target, the scaffold itself can be used as a template for the rational design of new compound libraries.
Future work in this area could involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the different components of the molecule (the bromo, fluoro, and methyl substituents on the phenyl ring; the cyclopropyl group) to understand how these features influence any observed biological activity.
Scaffold Hopping: Replacing the core benzamide structure with other chemical scaffolds while maintaining key pharmacophoric features to discover novel chemical series with potentially improved properties.
Fragment-Based Drug Discovery: Using the individual fragments of the molecule (e.g., the 5-bromo-2-fluoro-4-methylphenyl group) to screen for weak-binding interactions with protein targets, which can then be elaborated into more potent molecules.
These medicinal chemistry efforts could lead to the development of next-generation compounds with enhanced potency, selectivity, and drug-like properties.
Applications in Materials Science or Chemical Engineering (If Applicable, and Not Related to Human Health)
Beyond biological applications, the unique combination of a halogenated aromatic ring and a strained cyclopropyl group in this compound suggests potential, albeit speculative, applications in materials science. The presence of bromine and fluorine could impart specific properties, such as altered electronic characteristics or flame retardancy.
Hypothetical areas of exploration include:
Polymer Chemistry: The molecule could potentially be used as a monomer or an additive in the synthesis of novel polymers with tailored properties. The halogen atoms might influence characteristics like thermal stability and refractive index.
Organic Electronics: Halogenated organic molecules are sometimes explored for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electronic properties of this compound would need to be thoroughly investigated to assess its suitability for such applications.
It must be emphasized that these potential applications are purely theoretical at this stage and would require substantial empirical investigation.
Integration with Systems Biology and Network Pharmacology Approaches (Pre-clinical)
In a pre-clinical research setting, should this compound demonstrate a consistent biological effect, systems biology and network pharmacology approaches would be invaluable for understanding its broader impact. These computational and data-intensive methods can help to predict and analyze the complex interactions of a small molecule within a biological system.
Future pre-clinical research could integrate:
Transcriptomic and Proteomic Profiling: Analyzing changes in global gene and protein expression in cells or tissues treated with the compound to identify affected pathways and networks.
Computational Target Prediction: Using in silico models to predict potential off-targets and to generate hypotheses about the compound's mechanism of action based on its chemical structure.
Network Analysis: Constructing and analyzing protein-protein interaction networks to understand how the compound's primary target and its downstream effectors are embedded within the broader cellular machinery.
These integrative approaches would provide a more holistic understanding of the compound's effects and could help in prioritizing further pre-clinical development.
Q & A
Q. What are the key steps for synthesizing 5-Bromo-N-cyclopropyl-2-fluoro-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis can follow General Procedure (GP) A, as demonstrated for the analog 4-Bromo-N-cyclopropylbenzamide (5f), which involves coupling 4-bromobenzoyl chloride with cyclopropylamine under anhydrous conditions . To adapt this for the target compound, introduce fluorine and methyl groups via directed ortho-metalation or halogen-lithium exchange, followed by amidation. Optimization includes:
- Solvent choice : Use THF or DMF for polar intermediates.
- Temperature : Maintain 0–25°C during amidation to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- 1H NMR : Focus on aromatic protons (δ 7.5–7.6 ppm for bromo/fluoro-substituted benzene) and cyclopropyl CH signals (δ 0.5–2.9 ppm, split due to coupling) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and aryl-halogen bonds (C-Br ~600 cm⁻¹; C-F ~1200 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How should researchers ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Protect from light and moisture (use amber glass vials, desiccants) to prevent hydrolysis of the amide bond .
- Temperature : Store at –20°C for long-term stability, as cyclopropyl groups may degrade at higher temperatures .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence electronic effects in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo (para) and fluoro (ortho) groups activate the benzene ring toward electrophilic substitution but deactivate it toward nucleophilic attack. For Suzuki-Miyaura coupling, prioritize Pd-catalyzed reactions at the bromine site, as fluorine’s strong C-F bond typically resists displacement. Computational studies (DFT) can map charge distribution to predict reactivity .
Q. What strategies resolve contradictions in reported yields for similar benzamide derivatives?
- Methodological Answer :
- Reagent Purity : Use ≥99% pure starting materials (e.g., 4-bromo-2-fluorobenzoic acid) to avoid side reactions .
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency .
- Analytical Validation : Employ HPLC-MS to confirm product identity and quantify impurities, addressing discrepancies from incomplete characterization .
Q. Can computational modeling predict the compound’s bioactivity, and which parameters are most informative?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with targets like kinase enzymes, leveraging the compound’s halogen-bonding potential .
- QSAR Models : Correlate substituent effects (e.g., logP from bromo/fluoro groups) with permeability or metabolic stability. The trifluoromethyl group in analogs enhances activity, suggesting similar strategies here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
